![molecular formula C17H15NO4S B2921134 (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide CAS No. 2035003-52-0](/img/structure/B2921134.png)
(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO4S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide , with the molecular formula C17H15NO4S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a complex structure that includes furan and thiophene moieties, which are known for their significant roles in biological activity. The presence of these heterocycles contributes to the compound's unique electronic properties, enhancing its potential as a therapeutic agent.
Research indicates that this compound may interact with various biological targets, primarily through enzyme inhibition. Notable targets include:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which may be beneficial in treating neurodegenerative diseases.
- Urease : The inhibition of urease affects the urea cycle, potentially impacting nitrogen metabolism and related disorders.
The compound's dual action on these enzymes suggests a multifaceted approach to therapeutic intervention.
Biological Activity and Therapeutic Applications
- Antiviral Activity : A derivative of this compound has shown promise in inhibiting the enzymatic activity of SARS coronavirus helicase, indicating potential applications in antiviral drug development.
- Anticancer Properties : Studies have demonstrated that similar furan-based compounds exhibit cytotoxic effects against various cancer cell lines. The structural similarities suggest that this compound may also possess anticancer properties, warranting further investigation .
- Antimicrobial Activity : Compounds with similar structures have been evaluated for antibacterial and antifungal activities, suggesting that this compound could be explored for similar applications.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antiviral | Inhibits SARS-CoV helicase | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Enzyme Inhibition | Significant inhibition of AChE and urease |
Detailed Research Findings
- Antiviral Research : A study conducted by Lee et al. (2017) demonstrated that derivatives of this compound could suppress SARS-CoV helicase activity, highlighting its potential as an antiviral agent.
- Cytotoxicity Studies : Research published in 2023 explored the anticancer properties of furan-based compounds, revealing promising results against various cancer types. The study emphasized the importance of the furan and thiophene rings in enhancing biological activity .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-14(10-18-17(20)6-3-13-2-1-8-21-13)16-5-4-15(22-16)12-7-9-23-11-12/h1-9,11,14,19H,10H2,(H,18,20)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXRDGKSYWBMS-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.